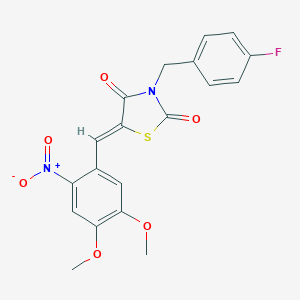![molecular formula C27H29N3O5 B302277 N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B302277.png)
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include ethyl ether, methoxybenzoyl chloride, and carbohydrazide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and reduce production costs while ensuring the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Scientific Research Applications
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE include other phenylacetamide derivatives and compounds with similar functional groups, such as N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE .
Uniqueness: What sets N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29N3O5 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C27H29N3O5/c1-5-34-25-15-20(16-28-30-27(32)21-8-11-23(33-4)12-9-21)7-13-24(25)35-17-26(31)29-22-10-6-18(2)19(3)14-22/h6-16H,5,17H2,1-4H3,(H,29,31)(H,30,32)/b28-16- |
InChI Key |
YDHSOXRJOXMKGT-NTFVMDSBSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302194.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302195.png)


![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302209.png)
![N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE](/img/structure/B302210.png)
![N'~1~-{(Z)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE](/img/structure/B302211.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302215.png)
